6-ethoxy-1H-3,1-benzoxazine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
164025-47-2 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-ethoxy-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H9NO4/c1-2-14-6-3-4-8-7(5-6)9(12)15-10(13)11-8/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
PMBPCYZQPZGGAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)OC2=O |
Synonyms |
2H-3,1-Benzoxazine-2,4(1H)-dione,6-ethoxy-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 1h 3,1 Benzoxazine 2,4 Dione and Analogues
Classical Approaches for Benzoxazinedione Core Synthesis
Traditional methods for synthesizing the benzoxazinedione ring system have been foundational, primarily relying on readily available starting materials like substituted anilines and anthranilic acids. These routes, while effective, often involve harsh reagents and multiple steps.
Cyclization Reactions from Substituted Anilides and Carbamates
The synthesis of the benzoxazinedione core can be achieved through the cyclization of appropriately substituted precursors, including anilides and carbamates. A notable two-step approach begins with N-alkoxycarbonylation of a 2-aminobenzoic acid derivative, forming an N-substituted carbamate (B1207046). nih.govrsc.org
For instance, 2-amino-5-ethoxybenzoic acid can be reacted with an alkyl chloroformate (like ethyl chloroformate) in the presence of a base to form an ethoxycarbonyl (EtOCO) protected intermediate. researchgate.net This carbamate derivative is then subjected to cyclization. A modern variation of this classical approach involves using thionyl chloride to promote activation and cyclization at room temperature. nih.govrsc.org The thionyl chloride facilitates the ring closure, leading to the formation of the desired 1H-benzo[d] wikipedia.orgprepchem.comoxazine-2,4-dione. This method avoids the need for high temperatures and provides high yields. nih.govresearchgate.net
While direct cyclization of simple anilides into the dione (B5365651) is less common, the formation of an anilide bond is a key step in many related syntheses. For example, N-acylation of anthranilic acid is the first step towards various heterocyclic systems, which can then be further elaborated. rsc.org
Routes Involving Anthranilic Acid Derivatives
The most prevalent and classical route to 1H-3,1-benzoxazine-2,4-diones (commonly known as isatoic anhydrides) involves the cyclization of anthranilic acid and its derivatives. nih.govresearchgate.net The parent compound is typically prepared by the reaction of anthranilic acid with phosgene (B1210022). wikipedia.org This methodology is broadly applicable to substituted anthranilic acids, allowing for the synthesis of a wide array of analogues.
To synthesize 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, the corresponding starting material, 2-amino-5-ethoxybenzoic acid, would be used. The reaction involves the treatment of the anthranilic acid derivative with a carbonylating agent, which facilitates the formation of the bicyclic anhydride (B1165640) structure. This route is highly effective and has been a cornerstone in the synthesis of this class of compounds for decades. nih.govorgsyn.org
Carbonylation Reactions utilizing Phosgene or Chloroformates
Carbonylation reactions are a direct and widely used method for constructing the benzoxazinedione core. The use of phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547) (BTC), is a well-established method for the synthesis of isatoic anhydrides from anthranilic acids. wikipedia.orgprepchem.com The reaction proceeds by treating a solution of the anthranilic acid derivative with a stream of phosgene. orgsyn.org The temperature is typically controlled to prevent side reactions, and the product precipitates from the reaction mixture. orgsyn.org This method is efficient but requires stringent safety precautions due to the high toxicity of phosgene. researchgate.net
An alternative to phosgene involves the use of chloroformates, such as ethyl chloroformate. nih.gov Refluxing a mixture of an anthranilic acid derivative with a chloroformate can also yield the desired benzoxazinedione, although this reaction may sometimes be accompanied by the formation of ester byproducts. orgsyn.org These carbonylation methods directly introduce the C2 carbonyl group and facilitate the ring closure to form the anhydride moiety.
Modern and Efficient Synthetic Strategies
Microwave-Assisted Synthesis Protocols for Benzoxazinediones
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like benzoxazinediones. tsijournals.comarkat-usa.org This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and product purity. tsijournals.comnih.gov
The synthesis of benzoxazinones from isatoic anhydrides, for example, has been shown to be highly efficient under microwave irradiation, often using a solid support like basic alumina (B75360) in solvent-free conditions. tsijournals.com One study demonstrated the synthesis of 4H-benzo wikipedia.orgprepchem.comoxazin-4-ones from isatoic anhydrides and acetic anhydride, achieving excellent yields in minutes. tsijournals.com The application of microwave heating provides a more efficient energy transfer compared to conventional heating, leading to rapid reaction rates. nih.govresearchgate.net
Below is a comparative table illustrating the general advantages of microwave-assisted synthesis over conventional heating for related heterocyclic systems.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes tsijournals.com |
| Yield | Moderate to Good | Good to Excellent tsijournals.comarkat-usa.org |
| Conditions | Often requires high-boiling solvents and prolonged heating | Milder conditions, often solvent-free tsijournals.com |
| Work-up | Often complex | Simplified arkat-usa.org |
| Environmental Impact | Higher energy consumption, more solvent waste | Greener, less energy and solvent use arkat-usa.org |
Atom-Economical and Cascade Reaction Sequences
Modern synthetic chemistry emphasizes the principles of atom economy and step economy, where reactions are designed to incorporate the maximum number of atoms from the reactants into the final product and to combine multiple transformations into a single operation (cascade reaction). nih.gov
For the synthesis of benzoxazine (B1645224) derivatives, several innovative cascade reactions have been developed. For instance, a copper(I)-catalyzed one-pot [2 + 2 + 2] cascade annulation has been used for the efficient synthesis of 2,4-substituted benzoxazines from diaryliodoniums, nitriles, and aldehydes. rsc.org Another highly atom-economical approach is the Rh(III)-catalyzed ortho-carbonylation of anilines, which constructs benzoxazin-4-ones in a one-pot manner using carbon monoxide as the carbonyl source. mdpi.com
Furthermore, multicomponent biochemo-multienzyme cascade reactions have been employed for the one-pot synthesis of tricyclic 1,4-benzoxazine derivatives. nih.gov These reactions proceed under mild conditions, exhibit high atom economy, and minimize purification steps, offering a sustainable alternative to traditional multistep syntheses. nih.gov While a specific cascade reaction for this compound is not prominently documented, these advanced strategies highlight the direction of current research towards more efficient and environmentally friendly syntheses of the benzoxazine scaffold. An electrochemical approach for the synthesis of 1,3-benzoxazines has also been described, which avoids the need for external oxidizing agents and minimizes waste. nih.gov
Environmentally Benign Methodologies in Heterocyclic Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzoxazinediones. A prominent eco-friendly approach is the use of microwave-assisted organic synthesis (MAOS). This technique often leads to significantly reduced reaction times, higher yields, and a reduction in the use of hazardous solvents compared to conventional heating methods.
One such environmentally benign method involves the one-pot synthesis of substituted isatoic anhydrides from the corresponding carboxylic anhydrides. For instance, the heterocyclization of carboxylic anhydrides with trimethylsilyl (B98337) azide (B81097) can be efficiently carried out under microwave irradiation, often in a solvent-free "dry media" condition using a solid support like basic alumina. This approach not only accelerates the reaction but also simplifies the work-up procedure, aligning with the goals of green chemistry.
The advantages of microwave-assisted synthesis over conventional heating are notable. Reactions that might take several hours under traditional reflux conditions can often be completed in a matter of minutes in a microwave reactor. This rapid heating, combined with the potential for solvent-free conditions, minimizes the environmental footprint of the synthetic process.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Solvent Usage | Often requires organic solvents | Can be performed solvent-free or with minimal solvent |
| Energy Consumption | Higher | Lower |
| Yields | Variable | Often higher |
| Work-up | Can be extensive | Generally simpler |
Targeted Synthesis of this compound
The targeted synthesis of this compound relies on the careful selection of starting materials and reaction conditions to ensure the correct placement of the ethoxy group on the benzene (B151609) ring.
The regioselective synthesis of this compound is most effectively achieved by starting with a precursor that already contains the ethoxy group at the desired position. The key to this strategy is the use of 4-ethoxy-2-aminobenzoic acid . The numbering of the substituents on the final benzoxazinedione ring is different from the starting aminobenzoic acid. The substituent at the 4-position of the aminobenzoic acid becomes the substituent at the 6-position of the resulting 1H-3,1-benzoxazine-2,4-dione.
By employing a pre-functionalized starting material like 4-ethoxy-2-aminobenzoic acid, the issue of regioselectivity during the heterocyclic ring formation is circumvented, ensuring that the ethoxy group is located exclusively at the 6-position of the final product. Alternative strategies, such as the direct ethoxylation of a pre-formed benzoxazinedione ring, are generally less favorable as they can lead to a mixture of isomers and require additional purification steps.
Once the 4-ethoxy-2-aminobenzoic acid precursor is obtained, its cyclization to form the desired this compound can be achieved through several methods. A well-established and efficient two-step approach involves the initial reaction of the 2-aminobenzoic acid derivative with an acylating agent, followed by cyclization.
A particularly effective method utilizes ethoxycarbonyl chloride (EtOCOCl) to first form an N-protected intermediate, 2-((ethoxycarbonyl)amino)-4-ethoxybenzoic acid. This intermediate can then be cyclized using a dehydrating agent such as thionyl chloride (SOCl₂). This two-step process generally proceeds with good yields and high purity of the final product.
| Step | Reactants | Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1 | 4-ethoxy-2-aminobenzoic acid | Ethoxycarbonyl chloride (EtOCOCl), Na₂CO₃/NaHCO₃ | 2-((ethoxycarbonyl)amino)-4-ethoxybenzoic acid | Good to Excellent |
| 2 | 2-((ethoxycarbonyl)amino)-4-ethoxybenzoic acid | Thionyl chloride (SOCl₂) | This compound | High |
The optimization of this process involves careful control of reaction conditions, such as temperature and stoichiometry of the reagents, to maximize the yield and purity of the this compound. The use of thionyl chloride in the cyclization step is advantageous as it acts as both an activating agent for the carboxylic acid and a dehydrating agent, driving the reaction to completion.
Reaction Mechanisms and Chemical Transformations of Benzoxazinedione Systems
Mechanistic Pathways of Ring Closure Reactions
The formation of the 1H-3,1-benzoxazine-2,4-dione ring system, including the 6-ethoxy derivative, typically proceeds from appropriately substituted 2-aminobenzoic acids. A common and efficient method involves a two-step approach starting from 2-aminobenzoic acids. nih.gov This process utilizes urethane-type protecting groups, such as ethoxycarbonyl (EtOCO), as the source of the carbonyloxy group, with subsequent activation and cyclization promoted by agents like thionyl chloride (SOCl₂). nih.govrsc.org
The general mechanism commences with the N-acylation of the parent 4-ethoxy-2-aminobenzoic acid. The amino group of the anthranilic acid derivative acts as a nucleophile, attacking the carbonyl carbon of an acylating agent, such as ethyl chloroformate, to form an N-ethoxycarbonyl intermediate. The subsequent ring closure is facilitated by an activating agent like thionyl chloride, which converts the carboxylic acid into a more reactive acyl chloride. Intramolecular nucleophilic attack by the urethane (B1682113) oxygen onto the newly formed acyl chloride carbon center then leads to the formation of the six-membered heterocyclic ring. The final step involves the elimination of a small molecule, such as ethyl chloride in the case of an ethoxycarbonyl precursor, to yield the stable 6-ethoxy-1H-3,1-benzoxazine-2,4-dione.
The presence of the electron-donating ethoxy group at the 6-position can influence the rate of this cyclization process by increasing the nucleophilicity of the aromatic ring and potentially affecting the reactivity of the participating functional groups.
Nucleophilic Ring Opening and Subsequent Cyclization Reactions
The 1H-3,1-benzoxazine-2,4-dione ring is susceptible to nucleophilic attack due to the presence of two electrophilic carbonyl carbons. This reactivity is analogous to that of cyclic anhydrides. Nucleophiles can attack either the C2 or C4 carbonyl group, leading to ring opening.
The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction with primary amines can lead to the formation of quinazoline-2,4-diones. In this proposed mechanism, the amine initially attacks the C4 carbonyl group, leading to the opening of the oxazine (B8389632) ring and the formation of an N-substituted 2-(carbamoylamino)benzoate intermediate. Subsequent intramolecular cyclization, involving the attack of the newly introduced nitrogen onto the C2 carbonyl group and elimination of water, would result in the formation of a quinazolinedione derivative.
Similarly, reactions with other nucleophiles, such as alcohols or thiols, can also induce ring opening. The initial product would be a 2-(alkoxycarbonylamino)benzoate or a 2-(thiocarbonylamino)benzoate derivative, respectively. Depending on the structure of the nucleophile and the reaction conditions, these intermediates could potentially undergo further cyclization reactions to generate new heterocyclic systems. The ethoxy group on the benzene (B151609) ring is expected to modulate the electrophilicity of the carbonyl carbons, thereby influencing the rate and regioselectivity of the nucleophilic attack.
Electrophilic Reactions on the Benzoxazinedione Scaffold
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating ethoxy group and the nitrogen atom of the heterocyclic ring. The directing effect of these groups will determine the position of substitution for incoming electrophiles.
The ethoxy group is a strong ortho-, para-director. The nitrogen atom, via resonance, also directs ortho and para to its position. Considering the structure of this compound, the positions ortho and para to the ethoxy group are C5 and C7, and C8 respectively. The position ortho to the nitrogen atom is C8a, and para is C6. The combined activating and directing effects would likely favor electrophilic substitution at the C5 and C7 positions, which are ortho and para to the strongly activating ethoxy group.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be performed on the aromatic ring. The specific conditions required for these reactions would need to be carefully controlled to avoid potential side reactions involving the reactive heterocyclic ring.
Derivatization Strategies for Functional Group Modification
The this compound scaffold offers several sites for functional group modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into reactions involving the heterocyclic ring and substitutions on the aromatic ring.
As discussed in the context of nucleophilic ring opening, aminolysis and alcoholysis are key derivatization strategies. These reactions involve the nucleophilic attack of an amine or an alcohol on one of the carbonyl groups of the benzoxazinedione ring, leading to its opening.
Aminolysis: The reaction with amines is a versatile method for synthesizing a variety of derivatives. The outcome is highly dependent on the stoichiometry and the nature of the amine. With one equivalent of a primary amine, the reaction can lead to the formation of 2-(3-alkylureido)benzoic acids. If two equivalents of the amine are used, or under harsher conditions, further reactions can occur, potentially leading to the formation of quinazolinediones as mentioned earlier.
Alcoholysis: The reaction with alcohols in the presence of a suitable catalyst can lead to the formation of 2-(alkoxycarbonylamino)benzoic acid esters. This reaction effectively cleaves the heterocyclic ring and introduces an ester and a urethane functionality. The resulting compounds can serve as valuable intermediates for the synthesis of other complex molecules.
The table below summarizes the expected products from the aminolysis and alcoholysis of this compound.
| Reagent | Product |
| Primary Amine (R-NH₂) | 2-(3-Alkylureido)-4-ethoxybenzoic acid |
| Alcohol (R-OH) | 2-(Alkoxycarbonylamino)-4-ethoxybenzoic acid |
Further derivatization can be achieved through electrophilic substitution on the aromatic ring, with halogenation being a prime example.
Halogenation: The introduction of halogen atoms onto the aromatic ring can significantly alter the electronic properties and biological activity of the molecule. Given the activating nature of the ethoxy group, direct halogenation using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to proceed readily. The substitution pattern will be dictated by the directing effects of the ethoxy group and the heterocyclic ring, with the C5 and C7 positions being the most likely sites of halogenation.
Other Aromatic Substitutions: Besides halogenation, other electrophilic aromatic substitution reactions such as nitration and sulfonation could also be employed to introduce nitro and sulfonic acid groups, respectively. These functional groups can then be further modified to create a wider range of derivatives. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to various Sandmeyer reactions.
The following table outlines potential aromatic substitution reactions and their likely products.
| Reaction | Reagent | Likely Product(s) |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-6-ethoxy-1H-3,1-benzoxazine-2,4-dione and/or 7-Bromo-6-ethoxy-1H-3,1-benzoxazine-2,4-dione |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-ethoxy-1H-3,1-benzoxazine-2,4-dione and/or 7-Nitro-6-ethoxy-1H-3,1-benzoxazine-2,4-dione |
Advanced Spectroscopic Characterization and Computational Studies of Benzoxazinediones
Spectroscopic Analysis Techniques for Structural Elucidation
The structural elucidation of a novel or complex organic molecule like 6-ethoxy-1H-3,1-benzoxazine-2,4-dione would typically rely on a combination of modern spectroscopic techniques. These methods provide a molecular fingerprint, allowing for the confirmation of the compound's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the ethoxy group's methylene and methyl protons, and the N-H proton of the oxazine (B8389632) ring. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbons, aromatic carbons, and the carbons of the ethoxy group. However, specific chemical shift data (δ in ppm), coupling constants (J in Hz), and spectral assignments for this particular compound are not available in the reviewed literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H group, the aromatic C-H bonds, the C=O of the dione (B5365651), the C-O-C ether linkage of the ethoxy group and the oxazine ring, and the aromatic C=C bonds. While general spectral regions for these functional groups are well-established, the precise wavenumbers (in cm⁻¹) and intensities of these bands for the target molecule have not been documented.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of a molecule. An HRMS analysis of this compound would be essential to confirm its molecular formula. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the cleavage of bonds within the molecule. Unfortunately, specific mass spectral data, including the exact mass of the molecular ion and the m/z values of its fragments, are not reported in the available scientific literature.
Computational Chemistry and Quantum Mechanical Investigations
In modern chemical research, computational studies are often used in conjunction with experimental techniques to provide deeper insights into molecular structure, properties, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Wavenumbers
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Researchers utilize DFT to optimize the three-dimensional geometry of a molecule to its lowest energy state. Furthermore, DFT calculations can predict vibrational frequencies, which can then be compared with experimental FT-IR data to aid in spectral assignment. A DFT study on this compound would provide valuable information on its bond lengths, bond angles, and dihedral angles, as well as its predicted infrared spectrum. Such computational results are currently unavailable for this specific compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational chemistry that helps in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A computational analysis of the HOMO-LUMO gap for this compound would provide insights into its electronic transitions and potential reactivity. However, no such computational studies have been published.
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. This analysis is particularly insightful for understanding molecular stability through the lens of charge delocalization and hyperconjugative interactions.
The ethoxy group at the 6-position is a key contributor to the electronic landscape of the molecule. The lone pairs on the ether oxygen atom are expected to engage in significant hyperconjugative interactions with the π* orbitals of the benzene (B151609) ring. This donation of electron density into the aromatic system increases the electron density of the ring and influences its reactivity. Similarly, the nitrogen atom in the heterocyclic ring participates in delocalization, with its lone pair interacting with the adjacent carbonyl groups.
A representative NBO analysis of a related benzoxazinedione structure would highlight the key donor-acceptor interactions. The stabilization energies (E(2)) quantify the strength of these interactions, with higher values indicating more significant delocalization and a greater contribution to molecular stability.
Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Benzoxazinedione System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O) of Ethoxy | π* (C-C) of Benzene Ring | 5.8 |
| LP (N) of Heterocycle | π* (C=O) of Carbonyl | 12.3 |
| π (C=C) of Benzene Ring | π* (C=O) of Carbonyl | 2.5 |
Note: The data in this table is representative of typical interactions in similar aromatic and heterocyclic systems and serves to illustrate the principles of NBO analysis for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The most negative potential is expected to be localized around the carbonyl oxygen atoms, indicating their high electron density and their role as primary sites for electrophilic attack or hydrogen bond acceptance. The nitrogen atom within the heterocyclic ring would also contribute to a region of negative potential.
Conversely, the hydrogen atoms of the aromatic ring and the ethoxy group would exhibit positive electrostatic potential, making them susceptible to interactions with nucleophiles. The aromatic ring itself would present a complex landscape, with the π-system creating a region of negative potential above and below the plane of the ring, while the ring carbons attached to electronegative atoms would show a more positive character. The ethoxy group, being an electron-donating group, would slightly increase the negative potential of the aromatic ring, particularly at the ortho and para positions relative to its point of attachment.
Table 2: Predicted Molecular Electrostatic Potential Ranges for Key Regions of this compound
| Molecular Region | Predicted Electrostatic Potential Range (arbitrary units) | Implication |
|---|---|---|
| Carbonyl Oxygen Atoms | -0.025 to -0.015 | Strong nucleophilic character, site for electrophilic attack |
| Aromatic Ring (π-system) | -0.010 to 0.000 | Electron-rich region |
| Heterocyclic Nitrogen Atom | -0.012 to -0.005 | Nucleophilic character |
Note: These values are illustrative and represent a qualitative prediction of the MEP map features.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the potential energy surface and identify stable and metastable conformations.
For this compound, a key area of conformational flexibility is the rotation of the ethoxy group. The dihedral angles defining the orientation of the ethyl group relative to the benzene ring are the primary degrees of freedom to be investigated. An MD simulation would track the evolution of these dihedral angles over time, allowing for the identification of the most populated (and therefore most stable) conformations.
The simulation would likely reveal that certain rotational conformations of the ethoxy group are energetically favored due to a balance of steric and electronic effects. For instance, conformations where the ethyl group is oriented away from the adjacent parts of the molecule would be sterically preferred. The simulation would also provide information on the energy barriers between different conformations, giving insight into the flexibility of the ethoxy substituent.
Table 3: Key Dihedral Angles for Conformational Analysis of this compound in a Molecular Dynamics Simulation
| Dihedral Angle | Atoms Involved | Expected Stable Conformations (degrees) |
|---|---|---|
| τ1 | C(5)-C(6)-O-C(ethyl) | ~0 (planar), ~180 (anti-planar) |
Note: This table outlines the critical dihedral angles that would be monitored in an MD simulation to characterize the conformational preferences of the ethoxy group.
Structure Activity Relationship Sar Studies in Benzoxazinedione Chemistry
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (e.g., Free-Wilson and Hansch Methods)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity. slideshare.netslideshare.net These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent analogues.
The Hansch method is a classic QSAR approach that relates biological activity to the physicochemical parameters of a molecule, such as hydrophobicity (log P), electronic effects (Hammett constants, σ), and steric factors (Taft parameters, Es). slideshare.netkubinyi.de A typical Hansch equation takes the form: log(1/C) = k1(log P) + k2(σ) + k3(Es) + k4 where C is the concentration required to produce a biological effect, and k represents the coefficients determined by regression analysis. For benzoxazine (B1645224) derivatives, studies have shown that descriptors like HOMO energy and partial surface area can be used to develop multiple linear regression (MLR) models to predict their properties. who.intnih.gov
Modern 3D-QSAR approaches, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have also been applied to substituted benzoxazinone (B8607429) derivatives to study activities like antiplatelet aggregation. nih.gov These models consider the three-dimensional fields of the molecules and have shown that features like hydrogen bond acceptors, aromaticity, and hydrophobicity are important for activity. nih.gov
Impact of Substituent Electronic and Steric Properties on Biological Potency
The nature and position of substituents on the benzoxazinedione ring system profoundly affect the compound's biological potency. Both electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties play a critical role.
Substituents on the aromatic ring of the benzoxazine core can modulate activity significantly. For instance, in related benzoxazinone compounds studied for phytotoxicity, the presence and type of substituent on the benzene (B151609) ring were critical. nih.gov Studies on oxazinyl flavonoids have also shown that the position of substituents on the benzene ring influences fungicidal and antiviral activity. nih.gov For example, increasing the number of substituents on the benzene ring was not always conducive to improved fungicidal activity. nih.gov
In a series of benzoxazole (B165842) derivatives, electron-donating groups like methoxy (B1213986) (similar to the ethoxy group in 6-ethoxy-1H-3,1-benzoxazine-2,4-dione) were found in active compounds. nih.gov Conversely, introducing an electron-withdrawing bromine atom into the benzoxazole ring resulted in an increase in activity for some heterocyclic derivatives. nih.gov This highlights the complex electronic requirements for activity, which can vary depending on the specific biological target.
Table 1: Effect of Aromatic Ring Substituents on Biological Activity of Related Heterocyclic Systems
| Parent Compound Class | Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|---|
| Benzoxazinones | Methoxy | 7 | Influences phytotoxicity | nih.gov |
| Oxazinyl Flavonoids | Methyl (x2) | Benzene Ring | Lower fungicidal activity compared to single substituent | nih.gov |
| Benzoxazoles | Methoxy, Dimethylamino | Phenyl at Pos. 2 | Associated with active compounds | nih.gov |
This table is generated based on data from related heterocyclic systems to infer potential effects on the benzoxazinedione scaffold.
Modifications at the nitrogen atom of the oxazine (B8389632) ring are a common strategy for tuning biological activity. In studies on oxazinyl flavonoids, replacing the N-substituent with different phenethyl groups led to a significant increase in anti-TMV (Tobacco Mosaic Virus) activity. nih.gov The introduction of different substituents on the nitrogen atom had a substantial impact on the interaction between the compounds and the TMV coat protein. nih.gov
Similarly, for 1,4-benzoxazine derivatives acting as serotonin-3 (5-HT3) receptor antagonists, the nature of the N-substituent was a key determinant of potency and duration of action. researchgate.net These findings suggest that for this compound, which is unsubstituted at the N1 position, introducing substituents could be a viable strategy to modulate its biological profile.
Conformational Dynamics and Their Influence on Ligand-Target Interactions
The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target, such as an enzyme or receptor. frontiersin.org The binding of a ligand initiates a conformational change in the target, and the stability of the resulting complex is a key determinant of biological activity. frontiersin.org
For benzoxazine derivatives, conformational analysis helps in understanding their preferred shapes in solution and in the bound state. researchgate.net The benzoxazine ring system is not perfectly planar and can adopt different conformations. The specific conformation adopted can be influenced by the substituents on the ring. These conformational preferences dictate how well the molecule's pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are presented to the binding site of the target protein. frontiersin.org Computational modeling and techniques like NMR spectroscopy are used to study these conformational dynamics. researchgate.net
Comparative SAR Studies of Benzoxazinediones and Related Heterocyclic Systems
Comparing the SAR of benzoxazinediones with structurally related heterocyclic systems can provide valuable insights. For example, replacing the 1,4-benzoxazine ring with a 1,4-benzthiepine (containing sulfur instead of oxygen) or a seven-membered ring in a series of 5-HT3 antagonists led to a decrease in activity, highlighting the importance of the oxazine ring itself. researchgate.net
In another study, the phytotoxicity of natural benzoxazinones like DIBOA and DIMBOA was compared with their degradation products and synthetic analogues. nih.gov It was found that a degradation product, 2-aminophenoxazin-3-one (APO), showed high phytotoxicity, indicating that even minor structural changes can lead to significant shifts in biological activity. nih.gov Furthermore, comparing the quite planar 1,4-benzodioxane (B1196944) template with the more flexible 1,4-dioxane (B91453) ring in a series of receptor antagonists demonstrated that significant structural modifications away from the core aromatic system can be tolerated and even lead to novel activities. researchgate.net These comparative studies underscore the specific structural requirements of the benzoxazinedione scaffold for particular biological activities.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) |
| 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) |
| 2-aminophenoxazin-3-one (APO) |
| 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA) |
| 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA) |
| 4-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIMBOA) |
| Tanaproget |
| Isatoic anhydride (B1165640) |
Biological Activity and Mechanistic Insights of Benzoxazinedione Derivatives
Antimicrobial Activity Investigations (In vitro)
The antimicrobial potential of benzoxazinedione analogues has been evaluated against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Derivatives of the benzoxazine (B1645224) scaffold have demonstrated notable antibacterial properties. A study involving newly synthesized benzoxazine-6-sulfonamide derivatives showed that several compounds exhibited low minimum inhibitory concentrations (MIC), comparable to standard drugs, against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds designated 1a, 1b, 1c, 1e, 1h, and several from a '2' series (2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, and 2l) showed MIC values of 31.25 and 62.5 μg/mL. nih.gov Other research into 2,3-disubstituted-1,3-benzoxazin-4-one derivatives also found them to be promising as antibacterial agents. researchgate.net
In a study of benzoxazole (B165842) derivatives, a related class of compounds, researchers found that 18 out of 29 tested compounds displayed a broad range of activity against Gram-positive microorganisms. researchgate.net However, only five of these compounds showed activity against Gram-negative strains. researchgate.net This suggests that for some benzoxazine-related structures, the efficacy may be more pronounced against Gram-positive bacteria.
Table 1: Antibacterial Activity of Selected Benzoxazine-6-Sulfonamide Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi | MIC (μg/mL) |
|---|---|---|---|---|
| 1a, 1b, 1c, 1e, 1h | ✓ | ✓ | ✓ | 31.25 - 62.5 |
| 2c, 2d, 2e, 2g, 2h | ✓ | ✓ | ✓ | 31.25 - 62.5 |
| 2i, 2j, 2k, 2l | ✓ | ✓ | ✓ | 31.25 - 62.5 |
Data sourced from a study on benzoxazine-6-sulfonamide derivatives, indicating broad-spectrum activity. nih.gov
The antifungal properties of benzoxazinedione derivatives have been a significant area of investigation. A series of 81 synthesized 3-phenyl-2H-benzoxazine-2,4(3H)-diones were tested against five strains of pathogenic fungi: Absidia corymbifera, Aspergillus fumigatus, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. nih.gov The study found that the in vitro antifungal activity increased with the lipophilicity and electron-accepting properties of the substituents on the phenyl ring. nih.gov
In another study, bulky 1,4-benzoxazine derivatives were designed and evaluated for their in vitro antifungal activity against various Candida species and strains of Cryptococcus neoformans. nih.gov Furthermore, research into spiro[benzoxazine-piperidin]-one derivatives identified several compounds (9a, 9d, 9h, 9s, and 9t) with broad-spectrum antifungal activity comparable to fluconazole (B54011) and polyoxin (B77205) B. nih.gov These compounds also showed effectiveness against fluconazole-resistant C. albicans and C. neoformans. nih.gov Similarly, some novel benzoxazine sulfonamide derivatives demonstrated inhibitory effects against fungal strains, with MIC values as low as 31.25 and 62.5 μg/mL. nih.gov
Table 2: Antifungal Activity of Selected Spiro[benzoxazine-piperidin]-one Derivatives
| Compound ID | Antifungal Spectrum | Potency Comparison | Activity Against Resistant Strains |
|---|---|---|---|
| 9a, 9d, 9h, 9s, 9t | Broad-spectrum | Equal to fluconazole and polyoxin B | - |
| 9a, 9o, 9t | - | - | Good activity against fluconazole-resistant C. albicans & C. neoformans |
Data from a study highlighting the potential of these derivatives as potent antifungal agents. nih.gov
Benzoxazinedione and its related analogues have shown significant promise as antimycobacterial agents. A comprehensive study synthesized 153 derivatives of 3-phenyl-2H-benzoxazine-2,4(3H)-dione and tested them against Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. nih.gov The research concluded that the antimycobacterial activity is enhanced by increased hydrophobicity and the presence of electron-withdrawing substituents on the phenyl ring. nih.gov
Other studies on benzoxazinone (B8607429) derivatives have also reported potent activity. Several synthesized compounds displayed high antimycobacterial activity against a panel of M. tuberculosis strains, including H37Ra, H37Rv, and some resistant strains. nih.gov Three isoniazid (B1672263) analogue derivatives (8a-c) exhibited a MIC range of 0.125-0.250 μg/mL against the H37Ra strain, which was lower than the isoniazid reference drug. nih.gov A separate study on 1,4-benzoxazinone-based compounds found them to have potent antimycobacterial activity, with MICs between 2 and 8 μg/mL, including against several drug-resistant strains, while showing minimal cytotoxicity against mammalian Vero cells. nih.gov
Table 3: In Vitro Antimycobacterial Activity of Benzoxazinone Derivatives
| Compound Class/ID | Target Mycobacteria | Key Findings | MIC Range (μg/mL) |
|---|---|---|---|
| 3-Aryl-2H-1,3-benzoxazine-2,4(3H)-diones | M. tuberculosis, M. kansasii, M. avium | Activity increases with hydrophobicity and electron-withdrawing groups. nih.gov | Not specified |
| Isoniazid analogue derivatives (8a-c) | M. tuberculosis H37Ra | More potent than the reference drug isoniazid. nih.gov | 0.125 - 0.250 |
| 1,4-Benzoxazinone-based compounds | M. tuberculosis (including drug-resistant strains) | Potent activity with minimal cytotoxicity. nih.gov | 2 - 8 |
The precise mechanisms by which most benzoxazinedione derivatives exert their antimicrobial effects are still under investigation, but studies on related compounds offer some insights. For certain spiro[benzoxazine-piperidin]-one derivatives, the proposed mechanism of antifungal action is the inhibition of chitin (B13524) synthase. nih.gov This was supported by sorbitol protection assays and tests against micafungin-resistant fungi, which further indicated that the target was chitin synthase. nih.gov
For other benzoxazine-related antibiotics, such as Boxazomycin A, the mechanism has been identified as the selective inhibition of protein synthesis. researchgate.net This compound was found to be bacteriostatic, and no cross-resistance was observed with other known protein synthesis inhibitors, suggesting a distinct mode of action. researchgate.net While these mechanisms are for specific analogues, they suggest that the broader benzoxazine class may act on fundamental cellular processes like cell wall synthesis or protein production.
Enzyme Inhibition Studies (In vitro)
Beyond direct antimicrobial action, certain benzoxazine derivatives have been explored as inhibitors of specific enzymes relevant to human health.
The phosphoinositide 3-kinase (PI3K) family of enzymes is a critical target in various diseases. A patent has described benzoxazin-3-ones and their derivatives as inhibitors of PI3K. google.com This suggests that the benzoxazine scaffold may be a viable starting point for developing inhibitors of this enzyme class. While this finding is for the related benzoxazin-3-one (B8392483) structure, it points to the potential for other variants within the benzoxazine family, including 2,4-diones, to be investigated for similar activity.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for various therapeutic agents. A thorough review of existing scientific literature reveals no specific studies investigating the inhibitory activity of 6-ethoxy-1H-3,1-benzoxazine-2,4-dione against IMPDH. Research on IMPDH inhibitors has primarily focused on other classes of compounds, such as benzoxazoles and mycophenolic acid analogues. nih.govresearchgate.net Consequently, there is no available data to report on the potential for this specific benzoxazinedione to act as an IMPDH inhibitor.
| Target Enzyme | Test Compound | Result (IC₅₀/Kᵢ) |
| Inosine Monophosphate Dehydrogenase (IMPDH) | This compound | No data available |
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions and is implicated in diabetic complications. mdpi.com Despite the investigation of various heterocyclic compounds, including some 1,4-benzoxazine derivatives, as aldose reductase inhibitors, there is no published research specifically evaluating this compound for this activity. nih.gov Therefore, its capacity to inhibit aldose reductase remains uncharacterized.
| Target Enzyme | Test Compound | Result (IC₅₀) |
| Aldose Reductase | This compound | No data available |
Human Leukocyte Elastase Inhibition
Human leukocyte elastase (HLE), a serine proteinase, is a significant target in inflammatory disease research. The inhibitory potential of the closely related 4H-3,1-benzoxazin-4-one scaffold has been extensively studied. In a large-scale analysis of 175 benzoxazinone derivatives, researchers performed multiple regression analysis to determine the structural features influencing HLE inhibition. nih.gov
| Target Enzyme | Compound Class | Key Structure-Activity Relationship (SAR) Finding | Implication for this compound |
| Human Leukocyte Elastase (HLE) | 4H-3,1-Benzoxazin-4-ones | Substitution at the 6-position is highly unfavorable for inhibitory potency. nih.gov | Predicted to have poor inhibitory activity. |
Receptor Agonist and Antagonist Research (In vitro)
Scientific investigations into the effects of benzoxazine derivatives on various receptors have been documented, including studies on 1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. nih.gov However, a detailed search of the scientific literature did not yield any studies specifically examining this compound for its potential agonist or antagonist activity at any receptor. Its receptor binding profile is currently unknown.
| Receptor Target | Test Compound | Activity (Agonist/Antagonist) | Result (EC₅₀/IC₅₀/Kᵢ) |
| Not Applicable | This compound | No data available | No data available |
Antiproliferative Activity in Cellular Models (In vitro)
While 2H-3,1-benzoxazine-2,4(1H)-diones are utilized as chemical intermediates in the synthesis of novel benzamide (B126) compounds that are subsequently evaluated for antiproliferative activity, the direct cytotoxic or antiproliferative effects of the parent benzoxazinedione compounds themselves are not typically reported in these studies. nih.gov A review of available literature confirms that this compound has not been specifically tested for its antiproliferative activity against any cancer cell lines. Therefore, no data on its potential cytotoxic effects in cellular models is available.
| Cell Line | Test Compound | Result (IC₅₀/GI₅₀) |
| Not Applicable | This compound | No data available |
Applications in Medicinal Chemistry Research and Drug Design
Benzoxazinediones as Privileged Scaffolds in Heterocyclic Drug Discovery
Benzoxazine (B1645224) derivatives are recognized as important privileged scaffolds in the field of drug discovery. nih.govresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. pageplace.de The benzoxazine core is found in various compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govresearchgate.net
The versatility of the benzoxazine structure allows medicinal chemists to design and synthesize novel derivatives with desired biological activities. benthamscience.com The 1,3-benzoxazine-2,4-dione substructure, in particular, is a key component in molecules developed as potential agents for treating a variety of conditions. For instance, derivatives of this class have been investigated for their activity as serine protease inactivators and for their potential antimicrobial and antitubercular effects. umpr.ac.idijnc.ir The ability of this scaffold to be readily synthesized and modified makes it an attractive building block in the creation of libraries of compounds for high-throughput screening to identify new drug leads. mdpi.comyoutube.com
Rational Design Principles for Novel Benzoxazinedione-Based Bioactive Agents
The process of rational drug design for benzoxazinedione-based agents often begins with identifying a biological target, such as an enzyme or receptor, that plays a key role in a disease. nih.gov High-throughput screening of chemical libraries can identify initial "hit" compounds, like benzoxazinones, that show inhibitory activity against the target. nih.gov For example, a high-throughput screen identified a benzoxazinone (B8607429) derivative as an inhibitor of Factor Xa, a crucial enzyme in the blood coagulation cascade. nih.gov
Once a hit is identified, rational design principles are employed to optimize its structure. This involves using techniques like molecular modeling and understanding the structure-activity relationships (SAR) to guide the synthesis of new analogues with improved potency and selectivity. nih.govmdpi.com For instance, in the development of Factor Xa inhibitors, molecular modeling was used to understand how the initial benzoxazinone compound bound to the enzyme's active site. nih.gov This knowledge guided the synthesis of new derivatives with modified substituents to enhance these interactions, ultimately leading to a highly potent inhibitor. nih.gov The goal is to design molecules that fit precisely into the target's binding site, maximizing favorable interactions and minimizing unfavorable ones.
Strategies for Enhancing Biological Potency and Selectivity via Structural Modification
Enhancing the biological potency and selectivity of benzoxazinedione-based compounds is a critical aspect of medicinal chemistry, guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR explores how chemical structure relates to biological function, providing a roadmap for targeted modifications. youtube.com
Key strategies for modifying the benzoxazinedione scaffold include:
Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring can significantly influence activity. Studies on various benzoxazinone derivatives have shown that adding different functional groups can either enhance or reduce their inhibitory potential against specific enzymes. researchgate.net For example, in a series of α-chymotrypsin inhibitors, substituents on the benzene ring were found to modulate the inhibitory activity. researchgate.net
Modification of the Oxazine (B8389632) Ring: Alterations to the heterocyclic portion of the molecule can also lead to significant changes in biological activity. This can involve adding substituents or even opening the ring to create related structures. umpr.ac.id
Introduction of Diverse Functional Groups: Incorporating a variety of chemical groups, such as halogens (fluoro, chloro, bromo), can impact a compound's potency. For instance, the introduction of a fluoro group on a phenyl substituent of a benzoxazinone was observed to increase its inhibitory potential. researchgate.net
Through iterative cycles of synthesis and biological testing of these modified compounds, medicinal chemists can systematically refine the structure to achieve the desired potency and selectivity for a specific biological target. youtube.com
Preclinical Investigations and Lead Compound Optimization in Drug Development Pipelines
Once a promising "lead compound" is identified through rational design and initial screening, it enters the preclinical investigation phase of the drug development pipeline. youtube.com This stage involves a comprehensive evaluation of the compound's pharmacological and toxicological properties before it can be considered for human clinical trials.
Preclinical studies typically involve a battery of in vitro (cell-based) and in vivo (animal model) experiments. For example, a potent benzoxazinone-based Factor Xa inhibitor, after being optimized for potency and selectivity, was tested in rabbit and dog models of thrombosis to confirm its efficacy in a living system. nih.gov These studies are crucial for establishing a preliminary safety profile and for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. The data gathered during these preclinical investigations are essential for making informed decisions about advancing a compound to clinical trials in humans.
Future Directions and Emerging Research Opportunities
Development of Novel and Sustainable Synthetic Routes for Substituted 1H-3,1-Benzoxazine-2,4-diones
The synthesis of 1H-3,1-benzoxazine-2,4-diones, often referred to as isatoic anhydrides, traditionally involves methods that can be resource-intensive and may generate hazardous waste. researchgate.net Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry. nih.govyoutube.com
Key areas of development include:
Catalytic Innovations: The use of novel catalysts, including biocatalysts and sustainable metal catalysts, can significantly enhance reaction efficiency, reduce the number of synthetic steps, and minimize the use of hazardous reagents. astrazeneca.com Photocatalysis, utilizing visible light to mediate reactions at lower temperatures, represents a particularly promising avenue for creating these scaffolds. astrazeneca.com
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that involve one-pot or multicomponent reactions can improve atom economy and reduce waste by minimizing intermediate purification steps. nih.gov Such approaches for the synthesis of benzoxazinediones could involve the strategic combination of starting materials like substituted anthranilic acids. nih.gov
Greener Solvents and Reaction Conditions: A significant push towards sustainability involves replacing traditional organic solvents with greener alternatives such as water or bio-based solvents. nih.govtandfonline.com Furthermore, the adoption of solvent-free reaction conditions or the use of techniques like microwave-assisted synthesis can lead to more environmentally benign processes. researchgate.net
Renewable Feedstocks: Exploring the use of renewable, bio-based starting materials to construct the benzoxazinedione core would be a significant step towards a more sustainable pharmaceutical and chemical industry. researchgate.net
| Synthetic Strategy | Key Advantages | Relevant Principles of Green Chemistry |
| Novel Catalysis | Increased efficiency, reduced reaction steps, use of safer reagents. astrazeneca.com | Catalysis, Safer Chemicals. youtube.com |
| One-Pot/MCRs | Improved atom economy, reduced waste from purification. nih.gov | Atom Economy, Waste Prevention. youtube.com |
| Green Solvents | Reduced environmental impact, improved safety. nih.govtandfonline.com | Safer Solvents and Auxiliaries. youtube.com |
| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability. researchgate.net | Use of Renewable Feedstocks. youtube.com |
Advanced Computational Approaches in Rational Drug Design for Benzoxazinedione Frameworks
The integration of computational tools in drug discovery has become indispensable for accelerating the identification and optimization of new therapeutic agents. For the benzoxazinedione framework, these approaches can provide deep insights into structure-activity relationships (SAR) and guide the design of molecules with enhanced potency and selectivity.
Future computational research in this area will likely involve:
Structure-Based Drug Design (SBDD): As more crystal structures of biological targets become available, SBDD techniques like molecular docking will be crucial for predicting the binding modes of benzoxazinedione derivatives. researchgate.nettaylorandfrancis.comnih.gov This allows for the rational design of compounds with improved interactions with the target protein. researchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov These models can identify the key structural features of benzoxazinediones that are essential for their biological activity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic understanding of how these molecules interact with their biological targets over time, revealing important conformational changes and stabilizing interactions that are not apparent from static docking studies. nih.gov
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are revolutionizing drug design by enabling the rapid screening of vast virtual compound libraries and predicting various properties, including bioactivity, pharmacokinetics, and toxicity. taylorandfrancis.combiorxiv.org These technologies can be applied to the benzoxazinedione scaffold to identify novel candidates with desirable drug-like properties.
| Computational Method | Application in Benzoxazinedione Research | Potential Outcome |
| Molecular Docking (SBDD) | Predicting binding affinity and orientation of derivatives in a target's active site. researchgate.netmdpi.com | Identification of potent and selective inhibitors. |
| QSAR (LBDD) | Correlating chemical structure with biological activity to guide lead optimization. nih.gov | Design of new analogs with improved efficacy. |
| MD Simulations | Assessing the stability and dynamics of ligand-protein complexes. nih.gov | Understanding the mechanism of action at a molecular level. |
| AI/Machine Learning | High-throughput virtual screening and prediction of ADMET properties. taylorandfrancis.combiorxiv.org | Accelerated discovery of drug candidates with favorable profiles. |
Exploration of New Biological Targets and Diverse Mechanistic Pathways
While benzoxazinone (B8607429) derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, there remains a vast potential to uncover new therapeutic applications for the 1H-3,1-benzoxazine-2,4-dione scaffold. nih.gov
Future research should be directed towards:
High-Throughput Screening (HTS): Screening libraries of substituted benzoxazinediones against a wide array of biological targets can uncover novel activities. This unbiased approach can lead to the identification of compounds with unexpected therapeutic potential.
Target Deconvolution: For compounds identified through phenotypic screening, determining the specific molecular target is a critical next step. Modern chemical biology techniques can be employed to elucidate the mechanism of action.
Exploring Allosteric Modulation: Instead of targeting the active (orthosteric) site of a protein, designing benzoxazinediones that bind to allosteric sites can offer greater selectivity and reduced side effects. Some 3-benzyl-1,3-benzoxazine-2,4-dione analogues have been identified as allosteric MEK inhibitors. nih.gov
Polypharmacology: Investigating the potential for a single benzoxazinedione derivative to modulate multiple targets simultaneously could be beneficial for treating complex diseases.
Integration of Chemoinformatics and Big Data Analytics in Benzoxazinedione Research
The fields of chemoinformatics and big data analytics offer powerful tools to manage, analyze, and extract valuable insights from the large and complex datasets generated in modern drug discovery. nih.govnih.gov
The application of these technologies to benzoxazinedione research can be envisioned in several ways:
Database Curation and Analysis: Creating curated databases of known benzoxazinedione derivatives, including their synthetic routes, chemical properties, and biological activities, can serve as a valuable resource for the research community. d4-pharma.com
Predictive Modeling: Big data can be used to train sophisticated predictive models for a wide range of properties, from target binding affinity to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govsimbo.ai This can help in prioritizing which benzoxazinedione analogs to synthesize and test.
Identification of Novel Scaffolds: Data mining and machine learning algorithms can analyze large chemical databases to identify novel benzoxazinedione-like scaffolds with the potential for biological activity. hashstudioz.com
Streamlining Drug Development: By integrating data from various stages of the drug development pipeline, from initial discovery to clinical trials, big data analytics can help to make the entire process more efficient and increase the probability of success. simbo.aibioprocessonline.com
The continued exploration of the 1H-3,1-benzoxazine-2,4-dione chemical space, guided by these future research directions, holds significant promise for the discovery of new molecules with valuable applications in medicine and beyond.
Q & A
Q. What are the common synthetic routes for 6-ethoxy-1H-3,1-benzoxazine-2,4-dione, and how do reaction conditions influence yield?
The compound is typically synthesized via two primary routes: (i) one-pot reactions starting from salicylic acid derivatives and amines, using ethyl chloroformate for cyclization, or (ii) modification of isatoic anhydride with ethoxy-containing reagents. For the one-pot method, solvents like DMF or DMSO and bases such as triethylamine are critical for achieving yields >70% . Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine to acid) significantly impact purity and yield. Contradictions arise in solvent choice: polar aprotic solvents favor cyclization but may require post-reaction purification .
Q. How can spectroscopic techniques confirm the structure of this compound?
- ¹H-NMR : The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.1 ppm). The benzoxazine ring protons resonate as distinct singlets (δ 6.8–8.0 ppm) .
- IR : Stretching vibrations at ~1750 cm⁻¹ (C=O of dione) and ~1250 cm⁻¹ (C–O–C of oxazine) confirm core functionality .
- X-ray crystallography (if crystalline): Resolves regiochemistry and hydrogen-bonding patterns, as demonstrated in structurally related benzoxazine-diones .
Q. What chemical reactions are typical for this compound, and what intermediates are involved?
Key reactions include:
- Nucleophilic substitution : The ethoxy group can be replaced by amines or thiols under acidic conditions, forming intermediates like 6-amino derivatives .
- Ring-opening reactions : Hydrolysis with aqueous HCl yields salicylamide derivatives, while Grignard reagents attack the dione carbonyls to form tetracyclic structures .
- Oxidation/Reduction : Controlled oxidation with H₂O₂ modifies the oxazine ring, whereas NaBH₄ selectively reduces the dione to a diol intermediate .
Advanced Research Questions
Q. How do electronic and steric effects of the ethoxy group influence regioselectivity in benzoxazine-dione synthesis?
The ethoxy group’s electron-donating nature increases electron density at the 6-position, directing electrophiles to the 8-position. Steric hindrance from the ethoxy moiety further limits substitution at adjacent sites. For example, in reactions with aryl amines, >80% of products are 8-substituted, as shown in regioselectivity studies of analogous compounds . Computational modeling (e.g., DFT) can predict these effects by analyzing charge distribution and frontier molecular orbitals.
Q. What strategies optimize one-pot synthesis from salicylic acid derivatives?
Optimization involves:
- Catalyst screening : Lipases or mild Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and increases yield by 15–20% .
- In-line purification : Solid-phase extraction (SPE) post-reaction removes unreacted amines, addressing purity issues noted in traditional methods .
Q. How can computational chemistry predict reactivity and stability of intermediates?
- DFT calculations : Simulate transition states to identify rate-limiting steps (e.g., ring closure) and optimize activation energy via substituent tuning .
- Molecular docking : Predicts bioactivity of derivatives by modeling interactions with target proteins (e.g., antimicrobial enzymes), guiding synthetic priorities .
Q. How to resolve contradictions in reported biological activities of quinazolinone derivatives?
Discrepancies in antimicrobial or anticancer efficacy (e.g., IC₅₀ varying by >50% across studies) arise from divergent assay conditions. Standardization strategies include:
- Dose-response normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) to calibrate activity .
- Metabolic stability testing : Assess compound degradation in cell culture media to distinguish true bioactivity from artifactual results .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
